3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Overview
Description
3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound with a molecular formula of C12H8IN3 and a molecular weight of 321.12 g/mol. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds structurally similar to 3-iodo-2-phenylimidazo[1,2-b]pyridazine, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s worth noting that similar compounds have been shown to have numerous practical applications . The direct functionalization of these valuable scaffolds has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
It’s known that various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to have numerous practical applications .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions typically involve moderate to high yields under mild conditions, making it a practical approach for the synthesis of this compound .
Chemical Reactions Analysis
3-Iodo-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the iodine atom is replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Radical Reactions: The compound can be functionalized via radical reactions, which are efficient strategies for constructing imidazo[1,2-b]pyridazine derivatives.
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-2-phenylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Biology: The compound exhibits various biological activities, making it useful in biological research.
Industry: The compound is also used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
3-Iodo-2-phenylimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine scaffold and exhibit diverse biological properties.
Pyridazines and Pyridazinones: These compounds contain two adjacent nitrogen atoms and show a wide range of pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-iodo-2-phenylimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPIPUZSOQBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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